molecular formula C7H8N2O B057231 Benzamidoxime CAS No. 613-92-3

Benzamidoxime

Cat. No.: B057231
CAS No.: 613-92-3
M. Wt: 136.15 g/mol
InChI Key: MXOQNVMDKHLYCZ-UHFFFAOYSA-N
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Description

Benzamidoxime is an organic compound with the chemical formula C7H8N2O It is a derivative of benzamidine, where the amidine group is converted to an amidoxime group

Mechanism of Action

Target of Action

Benzamidoxime has been found to interact with various targets in the body. For instance, it has been shown to inhibit human leukemia cell growth . It also interacts with the mitochondrial amidoxime reducing component (mARC), cytochrome b5 (CYB5B), and cytochrome b5 reductase (CYB5R) . Furthermore, it has been reported to form complexes with U(VI) in non-aqueous solvents .

Mode of Action

This compound interacts with its targets in a variety of ways. For instance, it inhibits the growth of human leukemia cells by causing a strong decrease in cell growth . It also forms complexes with U(VI) in the form of anionic benzamidoximate . Additionally, it has been found to act as a PD-L1 ligand with pH-dependent potency .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to play a key role in the oxidation of amidoximes and oximes, with cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways playing a crucial role . It also has the ability to release nitric oxide (NO), which has many beneficial biological effects, particularly on the cardiovascular system .

Pharmacokinetics

It is known that these properties play a crucial role in drug discovery and chemical safety assessment .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to induce DNA single-strand breaks and DNA amplification in SV40-transformed hamster cells . It also exhibits antioxidant activity, particularly when it is part of this compound derivatives and glycolipid mimetics with two oxime functionalities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the N-reductive system composed of mARC, CYB5B, and CYB5R is regulated by fasting and high-fat diet . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzamidoxime can be synthesized through the reaction of benzonitrile with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base, such as sodium carbonate, under reflux conditions. The resulting product is this compound, which can be purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of ionic liquid-supported nano-metal catalysts has been explored to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Benzamidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzamidoxime has several applications in scientific research:

Properties

CAS No.

613-92-3

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H8N2O/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,9)

InChI Key

MXOQNVMDKHLYCZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=NO)N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)N

Appearance

Assay:≥98%A crystalline solid

Key on ui other cas no.

613-92-3

Pictograms

Acute Toxic; Irritant

Synonyms

Benzamidoxime;  Benzohydroxamamide;  N-Hydroxybenzamidine;  N-Hydroxybenzenecarboximidamide;  N-Hydroxybenzimidamide;  NSC 13999;  N’-Hydroxybenzamidine;  N’-Hydroxybenzene-1-carboximidamide;  N’-Hydroxybenzenecarboximidamide;  N’-Hydroxybenzimidamide;  Phenyl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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